

# Application Notes and Protocols for MAX-40279 Hemiadipate In Vitro Assays

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## Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B15574895

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## Introduction

**MAX-40279 hemiadipate** is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] These receptor tyrosine kinases are implicated in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[1][2] MAX-40279 has shown potential in overcoming resistance to existing FLT3 inhibitors, a significant challenge in AML treatment.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **MAX-40279 hemiadipate**, with a focus on determining appropriate starting concentrations.

## Data Presentation

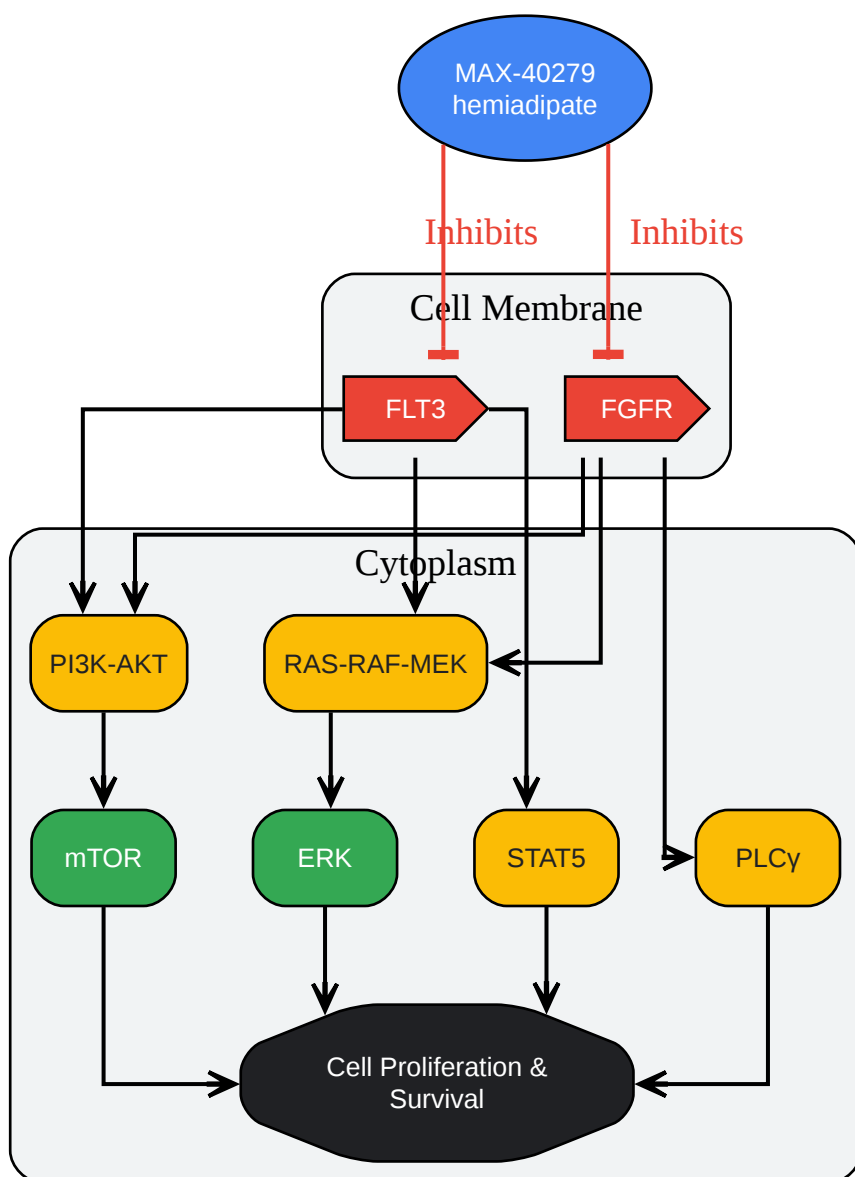
### In Vitro Efficacy of MAX-40279 Hemiadipate

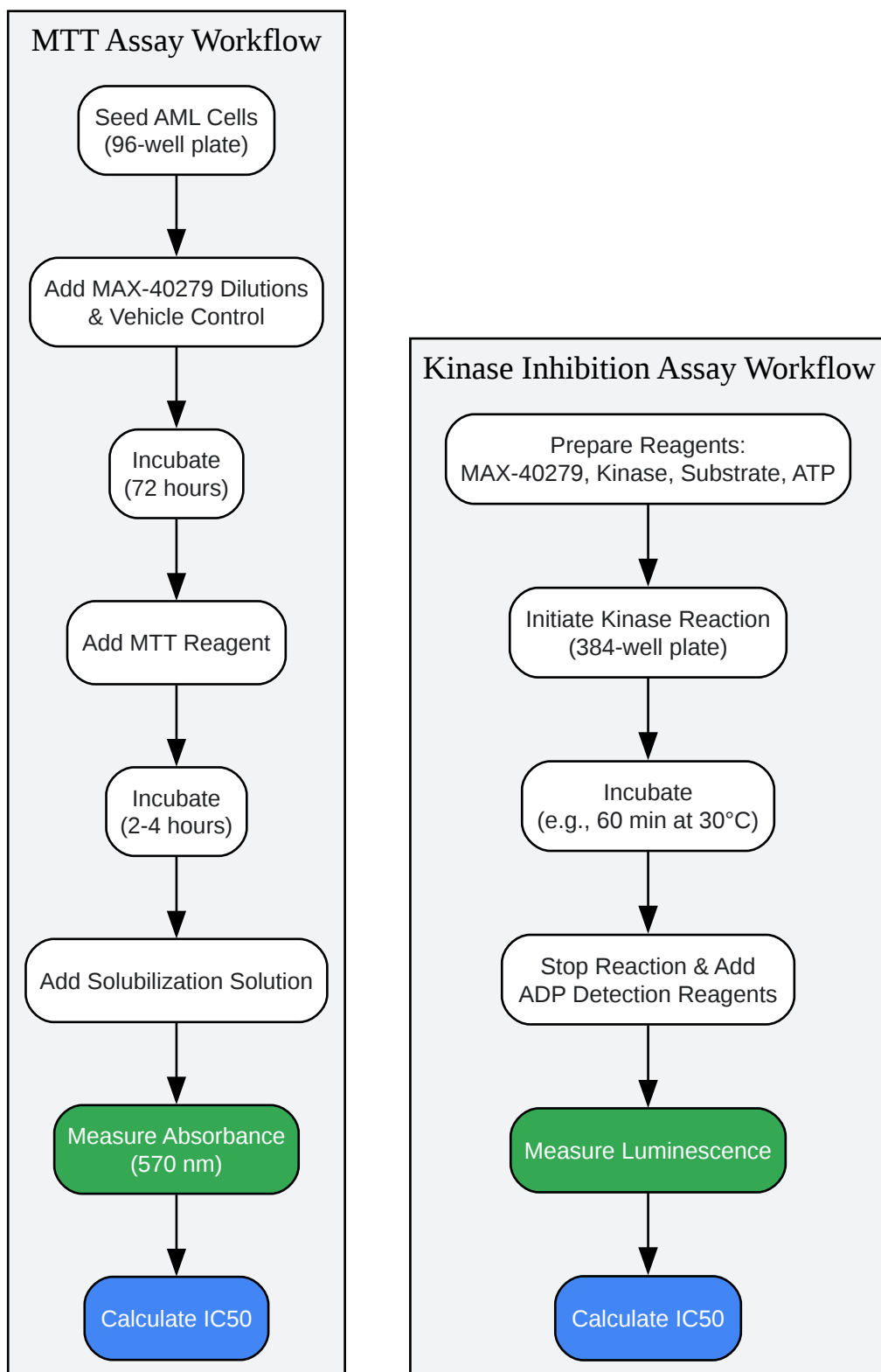
Assay Type	Cell Line/Target	Starting Concentration	Incubation Time	Key Findings
Cell Migration Assay	HUVECs	0.5 - 1 $\mu$ M	48 hours	Attenuated migration induced by H <sub>2</sub> O <sub>2</sub> and TGF- $\beta$ . <a href="#">[3]</a>
Western Blot Analysis	HUVECs, MAECs, MPLECs	0.5 - 1 $\mu$ M	48 hours	Significantly inhibited NDRG1 phosphorylation at Ser-330. <a href="#">[3]</a>
Enzymatic Assays	FLT3-wt, FLT3-ITD, FLT3-D835Y	Not Specified	Not Specified	Potent inhibition observed. <a href="#">[4]</a>
Enzymatic Assays	FGFR1, FGFR2, FGFR3	Not Specified	Not Specified	Potent inhibition observed. <a href="#">[4]</a>
Cellular Assays	AML Cell Lines	Not Specified	Not Specified	Effective inhibition of proliferation. <a href="#">[4]</a>

HUVECs: Human Umbilical Vein Endothelial Cells; MAECs: Mouse Aortic Endothelial Cells; MPLECs: Mouse Pulmonary Lymphatic Endothelial Cells; FLT3: FMS-like tyrosine kinase 3; FGFR: Fibroblast growth factor receptor; wt: wild-type; ITD: Internal Tandem Duplication.

## Signaling Pathways

MAX-40279 exerts its therapeutic effects by inhibiting the downstream signaling cascades of FLT3 and FGFR. Constitutive activation of FLT3, often due to mutations like internal tandem duplications (FLT3-ITD), leads to the activation of pro-survival pathways including RAS/MEK/ERK, PI3K/AKT, and STAT5. Similarly, aberrant FGFR signaling activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. By blocking these initial signaling events, MAX-40279 can effectively halt tumor cell growth and induce apoptosis.





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- To cite this document: BenchChem. [Application Notes and Protocols for MAX-40279 Hemiadipate In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-in-vitro-assay-starting-concentration>]

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